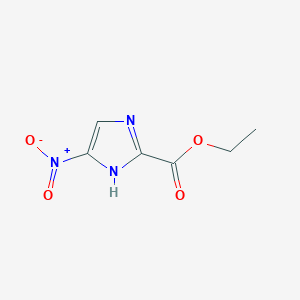

Ethyl 5-nitro-1H-imidazole-2-carboxylate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-nitro-1H-imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-2-13-6(10)5-7-3-4(8-5)9(11)12/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVPLWXCZZORIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693337 | |

| Record name | Ethyl 5-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865998-46-5 | |

| Record name | Ethyl 5-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Reactivity

The synthesis of substituted nitroimidazoles can be achieved through various chemical routes. While specific, detailed synthetic procedures for Ethyl 5-nitro-1H-imidazole-2-carboxylate are not extensively documented in the provided results, general principles of imidazole (B134444) chemistry can be applied. The synthesis often involves the construction of the imidazole ring from acyclic precursors or the modification of a pre-existing imidazole ring. For instance, the nitration of an appropriate imidazole precursor is a common method for introducing the nitro group. The reactivity of this compound is largely dictated by its functional groups. The nitro group can undergo reduction to an amino group, a key transformation in the synthesis of many biologically active molecules. nih.gov The ethyl ester at the C2 position is susceptible to nucleophilic attack, allowing for its conversion into carboxylic acids, amides, or other derivatives. derpharmachemica.com The imidazole ring itself can undergo N-alkylation, although the presence of the electron-withdrawing nitro group deactivates the ring towards electrophilic substitution. derpharmachemica.com

Chemical Reactivity and Mechanistic Investigations of Ethyl 5 Nitro 1h Imidazole 2 Carboxylate

Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich heteroaromatic system, which influences its susceptibility to both electrophilic and nucleophilic attack. The presence of a nitro group and an ethyl carboxylate group as substituents significantly modulates this inherent reactivity.

The imidazole ring is generally more susceptible to electrophilic attack than other aromatic systems like benzene (B151609) due to its electron-rich nature, a result of the two nitrogen atoms within the five-membered ring. uobabylon.edu.iqpearson.com Electrophilic aromatic substitution (EAS) on imidazoles, like other aromatic compounds, proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. uobabylon.edu.iqmasterorganicchemistry.com

The mechanism is as follows:

Attack by the Aromatic Ring: The π-electron system of the imidazole ring acts as a nucleophile, attacking an electrophile (E+). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the aromaticity of the ring. masterorganicchemistry.com

In an unsubstituted imidazole, electrophilic attack is favored at the C4 or C5 positions due to the formation of a more stable resonance hybrid intermediate. uobabylon.edu.iq However, in Ethyl 5-nitro-1H-imidazole-2-carboxylate, the situation is more complex. The ring is substituted with two powerful electron-withdrawing groups: the 5-nitro group and the 2-carboxylate group. These groups deactivate the ring towards electrophilic attack by significantly reducing its electron density. numberanalytics.comassets-servd.host The nitro group, in particular, is one of the strongest deactivating groups. assets-servd.hostresearchgate.net Therefore, electrophilic aromatic substitution on this compound would be extremely difficult and require harsh reaction conditions.

| Compound | Reactivity Relative to Benzene | Reason for Reactivity |

|---|---|---|

| Pyrrole | Highly Activated | Nitrogen lone pair is fully delocalized into the ring, increasing electron density. pearson.com |

| Imidazole | Activated | One nitrogen's lone pair contributes to the aromatic system, making it electron-rich. pearson.comnumberanalytics.com |

| Benzene | Baseline | Standard aromatic system with delocalized π-electrons. pearson.com |

| Nitrobenzene | Strongly Deactivated | The nitro group is a strong electron-withdrawing group, reducing ring electron density. numberanalytics.com |

| This compound | Very Strongly Deactivated | Combined deactivating effect of both the nitro and carboxylate groups. |

While the nitro group deactivates the imidazole ring towards electrophiles, it strongly activates it for nucleophilic aromatic substitution (SNAr). numberanalytics.comchemistrysteps.com This reaction provides a key pathway for modifying nitroimidazole structures. The SNAr mechanism typically involves the addition of a nucleophile to the electron-deficient aromatic ring, followed by the elimination of a leaving group. chemistrysteps.com

In nitroimidazoles, the nitro group itself can act as the leaving group (nucleofuge), being displaced by a variety of nucleophiles. acs.orgrsc.org This susceptibility to nitro group displacement is a significant feature of nitroimidazole chemistry. acs.org The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. chemistrysteps.com

Research has demonstrated catalyst-free SNAr reactions of nitroimidazoles with carbon nucleophiles in water, presenting a green chemistry approach. rsc.orgrsc.org In these reactions, the nitro group is directly replaced by the incoming nucleophile.

A plausible mechanism involves two potential pathways:

An enolized active methylene (B1212753) compound protonates the oxygen of the nitro group, forming an ion pair. The resulting carbanion then attacks the electrophilic carbon center of the imidazole ring. rsc.org

Alternatively, the electrophilic carbon is activated via protonation of the nitro group's oxygen, followed by the displacement of the nitro group by water. The carbanion then substitutes the resulting hydroxyl group. rsc.org

These reactions highlight that even a single nitro group, without additional electron-withdrawing substituents, can be sufficient to facilitate nucleophilic substitution on an imidazole ring. rsc.org

The nitro group (–NO₂) exerts a profound influence on the reactivity of the imidazole ring through a combination of inductive and resonance effects. researchgate.net

Inductive Effect (-I): The nitrogen atom in the nitro group is highly electronegative and bonded to two even more electronegative oxygen atoms. This creates a strong dipole, causing the group to withdraw electron density from the ring through the sigma bond framework. assets-servd.host

Resonance Effect (-M or -R): The nitro group can withdraw electron density from the aromatic π-system through resonance. The positive charge on the nitrogen atom allows it to delocalize the ring's π-electrons onto its oxygen atoms. researchgate.net

Deactivation in Electrophilic Aromatic Substitution (EAS): Both the inductive and resonance effects work in the same direction, pulling electron density away from the imidazole ring. numberanalytics.com This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards incoming electrophiles. The withdrawal of electrons also destabilizes the positive charge of the arenium ion intermediate formed during EAS. Consequently, the nitro group is a strong deactivating group for EAS. numberanalytics.commasterorganicchemistry.com

Activation in Nucleophilic Aromatic Substitution (SNAr): In contrast, the strong electron-withdrawing nature of the nitro group is precisely what facilitates SNAr. By pulling electron density out of the ring, the nitro group makes the ring's carbon atoms more electrophilic and susceptible to attack by nucleophiles. chemistrysteps.com Furthermore, it can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy for the reaction. numberanalytics.comchemistrysteps.com Therefore, the nitro group is a strong activating group for SNAr.

Reactions of the Ester Functional Group

The ethyl carboxylate group at the C2 position of the molecule is also a site of significant chemical reactivity, primarily involving reactions such as hydrolysis and transesterification.

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol, in this case, 5-nitro-1H-imidazole-2-carboxylic acid and ethanol. This reaction can occur under acidic, basic, or neutral conditions and can be catalyzed. youtube.comyoutube.com

The general mechanism for uncatalyzed hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. youtube.comyoutube.com This process is generally slow but is influenced by the electronic properties of the molecule. The electron-withdrawing nature of the 5-nitroimidazole ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to esters attached to electron-donating groups.

Kinetic studies on related N-heteroaryl-4(5)-nitroimidazoles show that the hydrolysis rates are pH-dependent. psu.eduiaea.org The presence of the nitro group in the leaving group (the imidazole portion) has been found to have a small accelerating effect on the hydrolysis rate. iaea.org Imidazole itself and its derivatives can also act as nucleophilic catalysts in ester hydrolysis. nih.govyoutube.com The catalytic cycle involves the imidazole nitrogen attacking the ester's carbonyl carbon to form a reactive acyl-imidazole intermediate. This intermediate is then more rapidly hydrolyzed by water to release the carboxylic acid and regenerate the imidazole catalyst. youtube.com

| Condition/Factor | Effect on Rate | Mechanism of Action |

|---|---|---|

| Acid Catalysis (H⁺) | Increase | Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. |

| Base Catalysis (OH⁻) | Increase | The hydroxide (B78521) ion is a stronger nucleophile than water, leading to a faster initial attack. |

| Electron-Withdrawing Groups on Ring | Increase | Increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. iaea.org |

| Nucleophilic Catalysis (e.g., Imidazole) | Increase | Forms a more reactive intermediate (acyl-imidazole) that is hydrolyzed faster than the original ester. youtube.com |

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester and ethanol. masterorganicchemistry.com

This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base, typically an alkoxide (R'O⁻) corresponding to the new alcohol, is used as the catalyst. The alkoxide directly attacks the carbonyl carbon in an addition-elimination mechanism. To drive the reaction to completion, the new alcohol is often used as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: An acid catalyst protonates the carbonyl oxygen, activating the ester towards nucleophilic attack by the new alcohol. This mechanism involves a series of protonation, addition, and elimination steps. masterorganicchemistry.com

Various other catalysts, including N-heterocyclic carbenes (NHCs), zinc clusters, and scandium triflate, have been developed to promote transesterification under mild conditions. organic-chemistry.org The reactivity of this compound in transesterification would be governed by the choice of catalyst and reaction conditions, allowing for the synthesis of a variety of different ester derivatives from the parent ethyl ester.

Redox Transformations of the Nitro Moiety

The chemical behavior of this compound is significantly influenced by the redox chemistry of its nitro group. This functional group can undergo both reduction and oxidation, leading to a variety of transformation products.

Mechanistic Pathways of Nitro Group Reduction

The reduction of the nitro group in nitroaromatic and nitroheterocyclic compounds, including 5-nitroimidazoles, is a well-documented process that can proceed through several mechanistic pathways depending on the reducing agent and reaction conditions. While specific studies on this compound are not extensively detailed in the available literature, the general mechanisms for nitro group reduction are applicable.

The reduction is a stepwise process involving a total of six electrons to convert the nitro group (-NO₂) to an amino group (-NH₂). The process typically involves the formation of several key intermediates. Under anaerobic conditions, the initial one-electron reduction of the parent nitro compound (R-NO₂) forms a nitro radical anion (R-NO₂•⁻) unimib.itnih.gov. This radical is a key cytotoxic species for many nitroimidazole-based drugs, as it can interact with cellular macromolecules unimib.itniscpr.res.in.

In the presence of a proton source, the nitro radical anion can be further reduced. The complete reduction pathway generally follows the Haber-Lukashevich scheme, which involves the sequential formation of a nitroso (R-NO) and a hydroxylamine (B1172632) (R-NHOH) intermediate before the final amine product is formed unimib.it.

A summary of the generalized reduction pathway is presented below:

| Step | Reactant | Product | Electrons Transferred (Overall) |

| 1 | R-NO₂ (Nitro) | R-NO₂•⁻ (Nitro Radical Anion) | 1e⁻ |

| 2 | R-NO₂•⁻ | R-NO (Nitroso) | 2e⁻ |

| 3 | R-NO | R-NHOH (Hydroxylamine) | 4e⁻ |

| 4 | R-NHOH | R-NH₂ (Amine) | 6e⁻ |

This interactive table summarizes the key intermediates in the six-electron reduction of a nitro group to an amine.

This reduction can be achieved using various methods, including catalytic hydrogenation, metal-based reducing agents (e.g., Fe, Sn in acidic media), or electrochemical reduction unimib.it. For instance, a "one-pot" nitro-reductive cyclization using sodium dithionite (B78146) has been reported for related nitroaromatic compounds, highlighting a common chemical reduction method.

Oxidative Stability and Products

The imidazole ring, particularly when substituted with an electron-withdrawing nitro group, is susceptible to oxidative degradation. While the compound is generally stable under normal conditions, it can be degraded by strong oxidizing agents or under specific metabolic conditions.

Studies on related 5-nitroimidazole compounds, such as metronidazole (B1676534) and secnidazole, provide insight into potential oxidative pathways. Metabolic oxidation in the liver can lead to the hydroxylation of side chains and further oxidation to carboxylic acid derivatives niscpr.res.in. For example, the principal oxidation metabolite of metronidazole is 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, and another major metabolite is 2-methyl-5-nitroimidazole-1-acetic acid niscpr.res.in.

Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) have shown that 5-nitroimidazoles can be degraded, sometimes to non-chromophoric (colorless) compounds, indicating the opening of the imidazole ring mdpi.com. Research on the atmospheric oxidation of 4-nitroimidazole (B12731) by hydroxyl radicals (•OH) indicates that the primary reaction pathway is the addition of the radical to the imidazole ring, particularly at the C2 and C5 positions, leading to the formation of hydroxylated products mdpi.com. This suggests that for this compound, oxidative attack is likely to occur on the imidazole ring itself, potentially leading to hydroxylated intermediates, followed by possible ring cleavage.

Potential oxidative degradation products, inferred from related compounds, could include:

Hydroxylated imidazole ring derivatives.

Products resulting from the opening of the imidazole ring.

Oxidation of the ethyl ester side chain.

Photochemical Reactivity and Degradation Pathways

The presence of the nitroaromatic chromophore in this compound makes it susceptible to degradation upon exposure to light, particularly in the UV spectrum. This photochemical reactivity can lead to the transformation of the compound through various mechanisms.

Direct Photolytic Mechanisms and Photoproduct Identification

Direct photolysis occurs when the molecule absorbs light energy, promoting it to an excited state. This excited molecule can then undergo various chemical transformations. For many nitroaromatic compounds, photolysis can proceed through a triplet excited state. The degradation kinetics for several 5-nitroimidazoles in solution have been found to follow first-order kinetics researchgate.net.

The absorbed energy can lead to the cleavage of bonds within the molecule. A common pathway for nitroaromatic compounds is the cleavage of the carbon-nitro (C-NO₂) bond, leading to the loss of the nitro group mdpi.com. This can result in the formation of nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) ions in aqueous solutions. Subsequent degradation of the remaining imidazole structure can lead to the formation of smaller organic molecules and ultimately mineralization to ammonium (B1175870) (NH₄⁺), carbon dioxide, and water.

While specific photoproducts for this compound are not detailed in the literature, studies on analogous compounds like 3-Nitro-1,2,4-triazol-5-one (NTO) provide a model for potential products.

| Parent Compound (Analogue) | Identified Photoproducts |

| 3-Nitro-1,2,4-triazol-5-one (NTO) | Nitrite (NO₂⁻), Nitrate (NO₃⁻), Ammonium (NH₄⁺) |

| 4-Nitroimidazole | Products indicating loss of the nitro group |

This interactive table shows potential photoproducts based on studies of similar nitroheterocyclic compounds.

Radical-Mediated Degradation in Environmental Contexts

In environmental systems, particularly in sunlit surface waters, the degradation of organic compounds is often mediated by highly reactive radical species. The most important of these are the hydroxyl radical (•OH) and singlet oxygen (¹O₂).

Hydroxyl Radical (•OH) Reactivity: The hydroxyl radical is a powerful, non-selective oxidant. Nitroimidazoles, including 5-nitroimidazole derivatives, exhibit a very high reactivity towards •OH radicals researchgate.net. Theoretical and experimental studies on similar compounds have shown that the reaction proceeds primarily via the addition of the •OH radical to the electron-rich imidazole ring mdpi.comtandfonline.comnih.gov. For 5-nitro-1H-imidazole, theoretical calculations predict that the addition to the C2 position is the most thermodynamically favorable pathway tandfonline.com. This initial addition leads to the formation of a hydroxylated radical adduct, which can then undergo further reactions, including ring-opening and denitration, leading to rapid degradation of the parent compound.

The table below lists the reported reaction rate constants of related nitroimidazole compounds with environmentally relevant radicals.

| Compound | Radical Species | Second-Order Rate Constant (k) |

| Metronidazole | •OH | 8.52 x 10⁹ M⁻¹s⁻¹ nih.gov |

| Metronidazole | SO₄•⁻ | 1.69 x 10⁹ M⁻¹s⁻¹ nih.gov |

| 4-Nitroimidazole | •OH | 2.9 x 10⁹ M⁻¹s⁻¹ mdpi.com |

| General Nitroimidazoles | •OH | ~10¹⁰ M⁻¹s⁻¹ researchgate.net |

This interactive table presents kinetic data for the reaction of nitroimidazoles with radical species, indicating a high susceptibility to radical-mediated degradation.

Crystallographic Analysis for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's solid-state properties.

For this compound, a crystallographic analysis would yield a detailed structural model. Key data points would be organized into a crystallographic data table, as shown in the hypothetical example below.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₇N₃O₄ |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | [Value] |

| β (°) | [Value] |

| γ (°) | [Value] |

| Volume (ų) | [Value] |

| Z | [Value] |

Note: The data in this table is hypothetical and serves as an example of what would be reported. As of now, no published single-crystal X-ray diffraction studies for this compound could be identified in the searched literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of a compound in solution. ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the molecular skeleton and the connectivity of atoms.

A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their splitting patterns (multiplicity), which indicates adjacent protons. Similarly, a ¹³C NMR spectrum would show the chemical shifts of each unique carbon atom.

Expected NMR Data Table:

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Imidazole-H | [Value, Multiplicity] | - |

| -CH₂- (Ethyl) | [Value, Multiplicity] | [Value] |

| -CH₃ (Ethyl) | [Value, Multiplicity] | [Value] |

| Imidazole-C2 (C=O) | - | [Value] |

| Imidazole-C4 | - | [Value] |

| Imidazole-C5 (C-NO₂) | - | [Value] |

Note: This table represents the expected data to be obtained. Specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. Data for related compounds, such as 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives, have been published but are not directly applicable. derpharmachemica.com

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is commonly used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 185.14 g/mol .

Upon ionization in the mass spectrometer, the molecule would form a molecular ion ([M]+• or [M+H]+), and would subsequently break apart into smaller, characteristic fragment ions. Analyzing these fragments helps to confirm the presence of specific functional groups, such as the ethyl ester and the nitroimidazole ring.

Expected Fragmentation Data Table:

| m/z | Proposed Fragment Identity |

|---|---|

| 185 | [M]+• or [M+H]+ |

| 157 | [M - C₂H₄]+• (Loss of ethene) |

| 140 | [M - OC₂H₅]+ (Loss of ethoxy radical) |

| 139 | [M - C₂H₅OH]+• (Loss of ethanol) |

Note: This table lists plausible fragmentation pathways based on the structure of the molecule. An experimentally determined mass spectrum with relative intensities for each fragment of this compound has not been found in the surveyed scientific databases.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about a molecule's functional groups and electronic system, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies (expressed as wavenumbers, cm⁻¹). For this compound, key absorptions would be expected for the N-H, C=O (ester), and N=O (nitro group) bonds. Studies on similar nitroimidazole derivatives show characteristic N=O stretching bands in the regions of 1519–1526 cm⁻¹ and 1360–1375 cm⁻¹, and carbonyl (C=O) stretching bands around 1677–1692 cm⁻¹. derpharmachemica.com

Expected IR Data Table:

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3100 |

| C-H Stretch (aliphatic) | ~2980 |

| C=O Stretch (Ester) | ~1720 |

| C=N Stretch (Imidazole) | ~1600 |

| NO₂ Asymmetric Stretch | ~1520 |

Note: The wavenumbers are approximate and based on typical ranges for these functional groups. A published, assigned IR spectrum for this compound was not located.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems, such as the nitroimidazole ring. The spectrum typically shows the wavelength of maximum absorbance (λmax). While no specific UV-Vis data for the title compound was found, related benzimidazole (B57391) structures are known to display absorption bands in the UV region.

Chemical Transformations and Derivative Synthesis

Ethyl 5-nitro-1H-imidazole-2-carboxylate is a versatile precursor for the synthesis of a variety of other heterocyclic compounds. The two primary sites for chemical transformation are the nitro group and the ethyl ester group.

Reduction of the Nitro Group : The nitro group can be chemically reduced to an amino group (-NH₂). This transformation is significant as it introduces a nucleophilic site on the imidazole (B134444) ring, opening pathways to a wide range of derivatives through reactions like acylation and alkylation.

Reactions of the Ester Group : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical compounds. nih.gov For example, the synthesis of Benznidazole, a 2-nitroimidazole (B3424786) drug, involves the reaction of a methyl ester intermediate with benzylamine (B48309) to form an amide. nih.gov

N-Alkylation : The nitrogen atom at the 1-position of the imidazole ring can be alkylated, a common strategy to modify the properties of imidazole-based compounds. derpharmachemica.com This has been demonstrated in the synthesis of various 1-alkyl-5-nitroimidazole derivatives. jocpr.com

Role in Contemporary Research

Direct and Indirect Synthetic Routes to Imidazole-2-Carboxylates

The formation of the imidazole-2-carboxylate core can be achieved through two primary strategies: modification of a pre-existing imidazole ring or construction of the ring from acyclic precursors already bearing the ester functionality.

Carboxylation and Esterification Approaches of Imidazole Precursors

A direct approach to imidazole-2-carboxylates involves the initial carboxylation of an imidazole precursor, followed by esterification. The introduction of a carboxyl group at the C2 position of the imidazole ring can be challenging due to the electronic nature of the ring. However, specific methods have been developed to achieve this transformation.

One such method involves the direct carboxylation of 1H-imidazole with carbon dioxide in the presence of a strong base. For instance, a procedure has been described where 1H-imidazole is carboxylated using potassium tert-butoxide and cesium carbonate in 1,2-dimethoxyethane (B42094) under a carbon dioxide atmosphere. The resulting carboxylate salt is then esterified in situ by reacting it with an alkylating agent, such as ethyl iodide, in a solvent like N,N-dimethylformamide (DMF) to yield ethyl 1H-imidazole-2-carboxylate. chemicalbook.com

The general steps for this two-stage, one-pot synthesis are outlined below:

Carboxylation: The imidazole substrate is reacted with CO2 under pressure in the presence of strong bases.

Esterification: The intermediate carboxylate is then treated with an electrophile (e.g., ethyl iodide) to form the final ester.

Mild and selective esterification methods are also crucial. One such method, based on the Garegg−Samuelsson reaction, utilizes a combination of phosphines, iodine, and imidazole to facilitate the esterification of carboxylic acids. acs.orgnih.gov This approach could be applicable for the esterification of imidazole-2-carboxylic acid if it were synthesized separately. Furthermore, imidazole carbamates have been identified as chemoselective reagents for the esterification of a wide array of carboxylic acids, proceeding through an acylimidazole intermediate. acs.orgorganic-chemistry.org

| Step | Reagents and Conditions | Product | Yield | Reference |

| Carboxylation | 1H-imidazole, CO2, potassium tert-butoxide, cesium carbonate, 1,2-dimethoxyethane, 120°C | Imidazole-2-carboxylate salt | - | chemicalbook.com |

| Esterification | Imidazole-2-carboxylate salt, ethyl iodide, N,N-dimethyl-formamide, 50°C | Ethyl 1H-imidazole-2-carboxylate | 76% | chemicalbook.com |

Construction of the Imidazole Ring with Pre-existing Ester Functionality

An alternative strategy involves the synthesis of the imidazole ring from acyclic precursors that already contain the required ethyl carboxylate group. This approach circumvents the need for direct carboxylation and esterification of the imidazole ring itself.

One example of this approach is the synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate for the drug Olmesartan. jocpr.com While not the exact target molecule, the methodology is illustrative. In this synthesis, diethyl 2-chloro-3-oxosuccinate is reacted with butyramidine to form the imidazole ring, which already contains two ester groups. jocpr.com A similar strategy could be envisioned for the synthesis of this compound by selecting appropriate starting materials.

Another relevant method is the van Leusen three-component reaction, which can be used to synthesize imidazoquinoxaline scaffolds. mdpi.com This reaction utilizes ethyl glyoxylate, a precursor containing an ester group, in a microwave-assisted reaction with 1,2-phenylenediamines and tosylmethyl isocyanide (TosMIC). mdpi.com This demonstrates the principle of incorporating an ester-bearing component in the initial ring-forming reaction.

Regioselective Introduction of the Nitro Group on the Imidazole Nucleus

The introduction of a nitro group onto the imidazole ring requires careful control of reaction conditions to achieve the desired regioselectivity, particularly to obtain the 5-nitro isomer.

Nitration Protocols for Imidazoles

Direct nitration of the imidazole ring typically leads to the formation of 4-nitro or 5-nitroimidazole derivatives. The position of nitration is influenced by the reaction conditions, such as the nitrating agent and the solvent. For instance, nitration with fuming nitric acid in the presence of sulfuric acid generally yields 4-nitroimidazoles, whereas using acetic anhydride (B1165640) as the solvent can favor the formation of 5-nitroimidazoles. google.com

The direct nitration of 2-substituted imidazoles can be challenging and may require harsh conditions, which can lead to side reactions and low yields. For example, the nitration of 2-methylimidazole (B133640) is a highly exothermic process that can be difficult to control. google.com

For the synthesis of 2-nitroimidazoles, a process has been developed for the selective nitration of N-substituted imidazoles. google.compatsnap.com This process involves the reaction of an N-substituted imidazole with a nitrating agent, which can be a mixture of potassium nitrate (B79036) and trifluoroacetic anhydride, to yield the N-substituted-2-nitroimidazole in good yields. patsnap.com While this method targets the 2-position, it highlights the importance of substrate control in directing the nitration. To achieve 5-nitration on an imidazole-2-carboxylate, the directing effects of the existing substituents would need to be carefully considered.

Common nitrating agents and their typical outcomes are summarized below:

| Nitrating Agent | Conditions | Major Product | Reference |

| Fuming HNO3 / H2SO4 | - | 4-Nitroimidazole (B12731) | google.com |

| Fuming HNO3 / Acetic Anhydride | - | 5-Nitroimidazole | google.com |

| KNO3 / Trifluoroacetic Anhydride | N-substituted imidazole | N-substituted-2-nitroimidazole | patsnap.com |

| Nitronium tetrafluoroborate | Chloroform | 2-phenyl-4-nitroimidazole | google.com |

Synthesis via Nitro-Precursors and their Transformation

An alternative to direct nitration is to construct the imidazole ring using starting materials that already contain a nitro group. This approach can offer better control over the regiochemistry of the final product. For instance, various 5-nitroimidazole derivatives have been synthesized from commercially available imidazoles that are already nitrated. nih.gov

The synthesis of certain 2-nitroimidazole (B3424786) derivatives has been achieved starting from 2-aminoimidazole. nih.gov The process involves diazotization of the amino group followed by a nitration step. nih.gov This highlights a strategy where a precursor with a different functional group is transformed into the desired nitroimidazole.

Furthermore, the synthesis of various 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives starts from metronidazole (B1676534), which is a 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole. derpharmachemica.com This demonstrates the use of a readily available nitroimidazole as a scaffold for further functionalization.

Multi-component Reactions and Convergent Synthesis Strategies for Imidazole Derivatives

Modern synthetic strategies, such as multi-component reactions (MCRs) and convergent syntheses, offer efficient pathways to complex molecules like functionalized nitroimidazoles.

MCRs allow for the construction of the imidazole core in a single step from three or more starting materials, which can be a highly efficient process. isca.meacs.orgnih.govacs.orgtandfonline.com For example, 2,4,5-trisubstituted imidazoles can be synthesized in a one-pot condensation of benzil, a substituted benzaldehyde, and ammonium (B1175870) acetate, catalyzed by p-toluenesulfonic acid. isca.me By choosing appropriate starting materials, it is conceivable that a nitro-substituted aldehyde and a glyoxal (B1671930) derivative containing an ester group could be used to construct the desired this compound framework in a single step.

Another MCR approach involves the reaction of imines, acid chlorides, and N-nosyl imines or tethered nitriles, mediated by a phosphonite, to produce highly substituted imidazoles. acs.orgnih.govacs.org The van Leusen imidazole synthesis is another example of a three-component reaction that can be used to generate substituted imidazoles. mdpi.com

Sustainable and Green Chemistry Approaches in Nitroimidazole Ester Synthesis

The growing emphasis on environmental stewardship in the chemical and pharmaceutical industries has spurred the development of sustainable and green synthetic methodologies. These approaches aim to minimize the environmental footprint of chemical processes by reducing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. In the context of synthesizing this compound and related nitroimidazole esters, several green chemistry principles have been successfully applied, offering viable alternatives to traditional synthetic routes that often rely on harsh reagents and volatile organic solvents.

Key green strategies explored for the synthesis of nitroimidazole derivatives include the use of alternative energy sources like microwave irradiation, the application of environmentally benign solvents and catalysts, and the exploration of biocatalysis. These methods not only contribute to a safer environment but also often lead to improved reaction yields, shorter reaction times, and simplified purification processes.

One notable advancement is the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to significantly accelerate reaction rates, leading to drastic reductions in reaction times from hours to mere minutes. nih.govnih.gov For instance, a solvent-free, microwave-assisted protocol for the synthesis of 2-nitroimidazoles, including the parent compound azomycin, has been developed. This method utilizes a natural and reusable iron-rich kaolinite (B1170537) clay as a catalyst, replacing strong mineral acids and eliminating the need for organic solvents. jocpr.com The reaction of 2-aminoimidazoles with sodium nitrite (B80452) under these conditions proceeds efficiently, offering high yields and a simple work-up procedure. jocpr.com

The following table summarizes the comparison between conventional and microwave-assisted synthesis for a related nitroimidazole derivative, highlighting the benefits of the green chemistry approach.

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

| Reaction Time | Several hours | 2.5 - 3.5 minutes | nih.gov |

| Solvent | Organic solvents | Solvent-free | jocpr.comnih.gov |

| Catalyst | Strong mineral acids (e.g., HCl) | Natural clay (reusable) | jocpr.com |

| Energy Consumption | High (prolonged heating) | Low (short irradiation time) | nih.gov |

| Yield | Good | Good to excellent | nih.gov |

| Work-up | Complex, requires neutralization | Simple filtration | jocpr.com |

Another green approach involves the use of safer and more environmentally friendly reagents and solvents. A facile and green method for the synthesis of 2-nitroimidazole has been reported using oxone as an oxidant in water, a benign solvent. nih.gov This method avoids the use of hazardous nitrating agents and volatile organic compounds, aligning with the principles of green chemistry.

Solvent-free synthesis is another important green chemistry technique that has been applied to nitroimidazole derivatives. By eliminating the solvent, this approach reduces waste, cost, and the environmental and health hazards associated with solvent use. nih.gov These reactions are often facilitated by grinding the reactants together or by using microwave irradiation. nih.gov

The principles of green chemistry are increasingly being integrated into the synthesis of nitroimidazole esters. The adoption of techniques such as microwave-assisted synthesis, the use of water as a solvent, employment of solid acid catalysts, and the exploration of biocatalysis are paving the way for more sustainable and environmentally responsible production of these important pharmaceutical intermediates. While specific studies on the green synthesis of this compound may be limited, the successful application of these methods to closely related structures provides a strong foundation for future research and development in this area.

Advanced Research Perspectives and Emerging Applications

Role as a Versatile Synthon in Organic Synthesis

The chemical reactivity of Ethyl 5-nitro-1H-imidazole-2-carboxylate, endowed by its functional groups, positions it as a versatile synthon for the creation of more complex molecules. The nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions. The ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups, providing further avenues for molecular elaboration.

The imidazole (B134444) core itself is a privileged scaffold in medicinal chemistry, and this compound serves as a key starting material for the synthesis of a diverse range of substituted imidazole derivatives. amazonaws.com For instance, the synthesis of various 1-alkyl-5-nitro-imidazole derivatives has been reported, highlighting the utility of the parent scaffold in building a library of related compounds with potential biological activities. derpharmachemica.com

Research has demonstrated the use of related imidazole carboxylates in the preparation of key intermediates for pharmaceuticals. For example, a novel synthesis of an intermediate for the antihypertensive drug Olmesartan involves an ethyl imidazole carboxylate derivative. This underscores the potential of this compound as a precursor for medicinally relevant compounds.

The following table summarizes some of the synthetic transformations and applications of nitroimidazole esters, illustrating the versatility of this class of compounds.

| Starting Material | Reagents and Conditions | Product | Application/Significance |

| 5-nitroimidazole | Ethyl bromoacetate, K2CO3, Acetonitrile, 60°C | N-alkylated 5-nitroimidazole | High-yield synthesis of substituted nitroimidazoles derpharmachemica.com |

| Ethyl 4-(butylamino)-3-nitrobenzoate | Substituted aldehyde, Sodium dithionite (B78146), DMSO | Ethyl 1-butyl-2-(substituted)-1H-benzo[d]imidazole-5-carboxylate | One-pot synthesis of fluorescent benzimidazole (B57391) derivatives mdpi.com |

| 2-methyl-5-nitroimidazole derivatives | Various reagents | Diverse 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives | Synthesis of potential antimicrobial agents |

These examples, while not all starting directly from this compound, showcase the synthetic handles available on the nitroimidazole carboxylate framework and point towards its significant potential as a versatile synthon in the construction of diverse heterocyclic systems.

Exploration in Novel Functional Materials and Optical Systems

The field of materials science is constantly in search of novel organic molecules with unique electronic and photophysical properties. The imidazole ring system, particularly when fused with other aromatic rings to form structures like benzimidazoles, is known to exhibit interesting optical behaviors, including fluorescence. semanticscholar.org

Derivatives of imidazole carboxylates have been investigated for their optical properties. For example, certain benzimidazole carboxylates display significant UV-Vis absorption and photoluminescence, with studies exploring their potential use in optoelectronic devices. mdpi.comsemanticscholar.org The emission properties of these compounds can be tuned by modifying the substituents on the imidazole ring.

Computational studies, such as Density Functional Theory (DFT), have been employed to understand the electronic structure and predict the nonlinear optical (NLO) properties of imidazole derivatives. acs.org These theoretical investigations are crucial in the rational design of new materials with enhanced optical performance. The presence of both an electron-withdrawing nitro group and a conjugating ester group in this compound suggests that it and its derivatives could possess interesting electronic and optical characteristics worthy of investigation for applications in functional materials.

The following table summarizes key optical properties of a related benzimidazole carboxylate derivative.

| Compound | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Stokes Shift (nm) |

| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | 229, 262, 326 | 369 (weak), 429 (strong) | 103 |

Data obtained in acetonitrile solution. mdpi.com

This data for a related compound suggests that the imidazole carboxylate scaffold can be a component of molecules with significant fluorescence, indicating a promising area of research for this compound in the development of new optical materials.

Environmental Chemistry: Fate, Transport, and Degradation Mechanisms

The widespread use of nitroimidazole-based pharmaceuticals has led to concerns about their environmental fate and persistence. Understanding the degradation mechanisms of these compounds is crucial for assessing their environmental impact. The primary degradation pathway for many organic pollutants in the aquatic environment is photodegradation.

Studies on the photodegradation of nitroimidazole antibiotics have shown that they can be broken down by UV radiation. researchgate.net The kinetics of this degradation are often first-order. researchgate.net The efficiency of photodegradation is influenced by several factors, including the pH of the water and the presence of natural organic matter.

The degradation of nitroimidazoles can proceed through various mechanisms, including the reduction of the nitro group and the cleavage of the imidazole ring. researchgate.net Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl (•OH) and sulfate (SO4•−) radicals, have been shown to be effective in degrading nitroimidazoles. nih.gov Theoretical studies using DFT have been employed to elucidate the reaction pathways and kinetics of these degradation processes. nih.gov

The atmospheric fate of nitroimidazoles is also a subject of research, with studies investigating their photochemical oxidation by hydroxyl radicals in the gas phase. mdpi.com These studies indicate that both direct photolysis and reaction with atmospheric oxidants contribute to the environmental degradation of nitroimidazoles.

The following table outlines key aspects of the environmental degradation of nitroimidazole compounds.

| Degradation Process | Key Factors/Reactants | Noteworthy Findings |

| Aqueous Photodegradation | UV radiation, pH, natural organic matter | Degradation kinetics are often first-order; byproducts can be more toxic than the parent compound. researchgate.netresearchgate.net |

| Advanced Oxidation Processes | •OH radicals, SO4•− radicals | Effective in removing nitroimidazoles from water. nih.gov |

| Atmospheric Oxidation | OH radicals, direct photolysis | Contributes to the atmospheric lifetime and transformation of nitroimidazoles. mdpi.com |

While specific data for this compound is limited, the extensive research on other nitroimidazoles provides a strong framework for predicting its environmental behavior.

Development of Chemical Probes for Mechanistic Studies

The unique electronic properties of the nitroimidazole core make it an excellent scaffold for the development of chemical probes to investigate biological processes. A key application is in the study of hypoxia, a condition of low oxygen concentration that is a characteristic feature of solid tumors.

The mechanism of action of nitroimidazole-based hypoxia probes relies on the selective reduction of the nitro group in hypoxic environments. nih.gov In cells with normal oxygen levels, the initial one-electron reduction of the nitro group is reversible. However, under hypoxic conditions, further reduction occurs, leading to the formation of reactive intermediates that can covalently bind to cellular macromolecules, effectively trapping the probe in hypoxic cells. nih.govnih.gov

This hypoxia-selective accumulation allows for the non-invasive imaging of tumors. Nitroimidazole derivatives can be labeled with radioactive isotopes for use in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), or with fluorescent dyes for optical imaging. nih.govresearchgate.net

The design of these probes involves attaching the nitroimidazole moiety to a signaling group (e.g., a radionuclide or a fluorophore) through a suitable linker. The properties of the linker can be modified to optimize the pharmacokinetic properties of the probe. This compound, with its ester functionality, provides a convenient point of attachment for such modifications, making it a valuable starting material for the synthesis of novel hypoxia probes.

The following table summarizes different types of nitroimidazole-based probes and their applications.

| Probe Type | Imaging Modality | Mechanism of Action | Application |

| Radiolabeled Nitroimidazoles | PET, SPECT | Hypoxia-selective reduction and trapping | Tumor imaging, assessing treatment response nih.govresearchgate.net |

| Fluorescent Nitroimidazoles | Optical Imaging | Hypoxia-induced activation of fluorescence | In vitro and in vivo imaging of hypoxic cells nih.gov |

| MRI Contrast Agents with Nitroimidazole | Magnetic Resonance Imaging (MRI) | Accumulation in hypoxic regions leading to changes in MRI signal | High-resolution imaging of tumor hypoxia nih.gov |

The development of new and improved chemical probes for studying hypoxia is an active area of research, and the versatile chemistry of this compound makes it a promising candidate for the construction of the next generation of these important diagnostic tools.

Q & A

Q. What are the established synthetic routes for Ethyl 5-nitro-1H-imidazole-2-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nitration and esterification. A common approach involves:

Nitration : Reacting a substituted imidazole precursor (e.g., ethyl 1H-imidazole-2-carboxylate) with concentrated nitric acid in a controlled temperature range (0–5°C) to introduce the nitro group at the 5-position.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .

Critical Note : Competing nitration at alternative positions (e.g., 4-nitro isomer) may occur; TLC monitoring (Rf comparison with standards) is essential to confirm regioselectivity .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- NMR :

- ¹H NMR (DMSO-d6): Peaks at δ 1.30 (t, 3H, CH2CH3), δ 4.30 (q, 2H, OCH2), δ 8.50 (s, 1H, imidazole-H), and δ 14.10 (s, 1H, NH, broad) confirm the structure.

- ¹³C NMR : Signals for the ester carbonyl (~160 ppm) and nitro group adjacency (~140 ppm) .

- IR : Strong absorption at ~1720 cm⁻¹ (ester C=O) and ~1530 cm⁻¹ (asymmetric NO2 stretch) .

- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 186.04, consistent with the molecular formula C6H7N3O4 .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 374°C (DSC data). Store below 25°C in airtight containers to prevent moisture absorption .

- Light Sensitivity : Protect from UV exposure; amber glass vials are recommended.

- Long-Term Storage : Use desiccants (silica gel) and inert atmosphere (argon) to minimize hydrolysis of the ester group .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of nitro compound vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Contaminated waste must be disposed via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer :

- Computational Setup : Optimize geometry using B3LYP/6-311++G(d,p) basis set. Calculate HOMO-LUMO gaps to predict reactivity.

- Key Findings : The nitro group reduces electron density at the imidazole ring, enhancing electrophilic substitution susceptibility. Compare with experimental UV-Vis spectra (λmax ~270 nm in ethanol) for validation .

Q. What mechanistic insights explain the regioselectivity of nitration in this compound?

- Methodological Answer :

- Tautomerism Analysis : The 1H-imidazole tautomer favors nitration at the 5-position due to resonance stabilization of the nitronium ion intermediate.

- Isomer Discrimination : Use NOESY NMR to confirm absence of 4-nitro isomer (steric hindrance from the ester group disfavors this pathway) .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation (solvent: DMSO/water, 1:1).

- Refinement : Use SHELXL (Sheldrick, 2008) for structure solution. Key parameters: R1 < 0.05, wR2 < 0.10.

- Outcome : Confirms planarity of the imidazole ring and dihedral angles between nitro/ester groups, critical for SAR studies .

Q. What strategies are effective in analyzing its potential as a pharmacophore in drug discovery?

- Methodological Answer :

- Molecular Docking : Dock into target proteins (e.g., EGFR kinase) using AutoDock Vina. Parameters: Grid size 60×60×60 Å, exhaustiveness = 20.

- ADMET Prediction : Use SwissADME to assess bioavailability (TPSA > 80 Ų indicates poor blood-brain barrier penetration).

- In Vitro Validation : Cytotoxicity assays (MTT protocol) against cancer cell lines (e.g., HeLa) to correlate computational predictions with experimental IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.